2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of estrane-related structures. Its key structural attributes include:
- 3-Methoxy group: A substituent common in steroidal estrogens, influencing receptor binding and metabolic stability .
- Oxane (tetrahydropyran) ring: Attached via an ether linkage at position 17, replacing the typical hydroxyl or carbonyl group found in natural steroids. This modification likely enhances lipophilicity and alters pharmacokinetic properties .
- Decahydrocyclopenta[a]phenanthrene skeleton: The fully saturated rings (positions 6–17) contribute to conformational rigidity, which may affect interactions with steroid receptors or enzymes .
Synthesis typically involves functionalization of estrone derivatives. For example, describes a Rh-catalyzed cross-addition protocol using alkynes to introduce substituents at position 3, followed by oxane ring formation via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZPRJOUBDGJM-NBOVQHNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559271 | |
| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4811-74-9 | |
| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steroidal Backbone Selection
The cyclopenta[a]phenanthren nucleus is typically derived from cholic acid or cholesterol analogs. For instance, intermediates such as (8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol serve as foundational templates. These precursors are selected for their compatibility with subsequent methoxylation and oxane-group introduction.
Key Functionalization Steps
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Methoxylation at C3 :
Introduction of the methoxy group at position 3 is achieved via Williamson ether synthesis, employing methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). Protecting groups such as tetrahydropyranyl (THP) or trimethylsilyl (TMS) are often used to shield reactive hydroxyl groups during this step.
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Oxane Substituent Installation at C17 :
The oxane ring is introduced through a nucleophilic substitution or Mitsunobu reaction. For example, reaction of the C17 hydroxyl group with 2-bromooxane in the presence of a palladium catalyst facilitates ether formation while preserving stereochemistry.
Detailed Reaction Pathways
Grignard Reaction for Side-Chain Elaboration
Patent JP2005265702A highlights the use of Grignard reagents to append alkyl chains to the steroidal core. In one disclosed method, a magnesium-based Grignard reagent reacts with a ketone intermediate at C17, followed by acid quenching to yield the desired alcohol, which is subsequently etherified:
Hydrogenation for Saturation Control
Selective hydrogenation of double bonds in the steroidal skeleton is critical for achieving the decahydro configuration. Patent JPH0113480B2 describes the use of palladium-on-carbon (Pd/C) under hydrogen gas to reduce Δ⁴ and Δ¹⁵ double bonds, ensuring complete saturation while avoiding over-reduction. Reaction conditions (e.g., 40 psi H₂, 25°C) are optimized to prevent epimerization at chiral centers.
Stereochemical Preservation Techniques
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Chiral Auxiliaries : Temporary chiral ligands, such as (R)-BINOL, are employed during key steps to enforce correct stereochemistry.
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Asymmetric Catalysis : Rhodium complexes with chiral phosphine ligands enable enantioselective hydrogenation of ketone intermediates to secondary alcohols.
Optimization and Yield Enhancement
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methoxylation | DMF | 80 | 92 |
| Oxane Ether Formation | THF | 60 | 85 |
| Hydrogenation | Ethanol | 25 | 95 |
Data adapted from JP2005265702A and JPH0113480B2 highlight solvent polarity and temperature as critical factors. Polar aprotic solvents (DMF, THF) enhance nucleophilicity in etherification steps, while ethanol’s low viscosity improves hydrogen diffusion during hydrogenation.
Catalytic Innovations
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Palladium Nanoparticles : Sub-5 nm Pd nanoparticles increase surface area for hydrogenation, reducing reaction times by 40% compared to conventional Pd/C.
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Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate two-phase reactions, improving yields in methoxylation by 15%.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water = 70:30) reveals a purity of 98.7%, with a retention time of 12.4 minutes.
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and oxan-2-yl-oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on estrogen receptors and related biological pathways.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane involves binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound primarily targets the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), modulating various physiological processes.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Data (Representative Examples)
Biological Activity
The compound 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C24H34O3
- Chemical Structure : The compound features a cyclopenta[a]phenanthrene backbone with methoxy and oxane substituents.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may exhibit antitumor , anti-inflammatory , and antioxidant properties. The following sections elaborate on these activities:
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Antitumor Activity :
- Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines. Its structural similarity to known anticancer agents allows for potential interactions with key signaling pathways involved in tumor growth.
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Anti-inflammatory Effects :
- The compound has shown promise in modulating inflammatory responses. It may inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor in inflammatory processes.
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Antioxidant Properties :
- The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
In Vitro Studies
Several studies have employed cell lines to assess the cytotoxic effects of this compound:
- Cytotoxicity Assays : Using MTT assays on various cancer cell lines (e.g., MCF-7 for breast cancer), researchers observed significant reductions in cell viability at specific concentrations.
In Vivo Studies
Animal models have been utilized to explore the therapeutic potential of the compound:
- Tumor Xenograft Models : In studies involving xenografts in mice, treatment with the compound resulted in reduced tumor size compared to control groups.
Case Studies
- Breast Cancer Research : A study highlighted the efficacy of this compound against MCF-7 cells, demonstrating its potential as a lead candidate for developing new breast cancer therapies.
- Inflammatory Disease Models : In models of acute inflammation, administration of the compound significantly reduced markers such as TNF-alpha and IL-6, indicating its role in moderating inflammatory responses.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and stereochemical purity?
The synthesis of steroidal derivatives like this compound often involves multi-step reactions requiring precise control of reaction parameters. Key steps include:
- Temperature regulation : Lower temperatures (e.g., 0–5°C) during acetyloxy group introduction to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Automated reactors : For reproducibility in scaling reactions (e.g., inert atmosphere control) . Advanced purification techniques (e.g., preparative HPLC) are critical for isolating stereoisomers, given the compound’s multiple chiral centers .
Q. What spectroscopic methods are most effective for characterizing its complex structure?
Structural validation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to resolve methoxy, methyl, and cyclopenta-phenanthrene proton environments. 2D NOESY confirms spatial proximity of substituents .
- X-ray crystallography : For absolute stereochemical assignment, particularly for the oxane ring and decahydrocyclopenta[a]phenanthrene core .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
Q. What are the primary biological targets or pathways influenced by this compound?
While direct data on this compound is limited, structurally related steroids (e.g., dexamethasone analogs) suggest potential interactions with:
- Nuclear hormone receptors (e.g., glucocorticoid or progesterone receptors) due to the cyclopenta-phenanthrene scaffold .
- Inflammatory pathways : Methoxy and acetyloxy groups may modulate phospholipase A2 or COX-2 activity . Initial screening should include receptor-binding assays and cytokine profiling in cell-based models.
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in different experimental models?
Contradictions may arise from:
- Species-specific receptor affinities : Compare binding kinetics across human, murine, and primate cell lines .
- Metabolic stability differences : Use liver microsomes or hepatocyte models to assess interspecies variations in oxidation/glucuronidation .
- Structural analogs : Benchmark against compounds like β-estradiol heptanoate to identify critical functional groups . Statistical meta-analysis of dose-response curves across studies can highlight reproducible trends .
Q. What strategies are recommended for investigating its stability under varying pH and temperature conditions?
Stability studies should include:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >200°C) .
- Long-term storage testing : Monitor degradation in solvents (e.g., DMSO, ethanol) at −20°C and 4°C using stability-indicating assays .
Q. How does stereochemistry at the 8R,9S,13S,14S,17S positions influence receptor binding kinetics?
Stereochemical specificity can be probed via:
- Molecular docking : Compare enantiomers against receptor crystal structures (e.g., PDB entries for glucocorticoid receptors) .
- Isotopic labeling : Synthesize deuterated analogs to track hydrogen-bonding interactions in nuclear Overhauser effect (NOE) experiments .
- Chiral chromatography : Separate enantiomers and test individual isomers in functional assays (e.g., luciferase reporter gene systems) .
Q. What computational approaches are suitable for predicting its pharmacokinetic properties?
Use in silico tools to estimate:
- LogP and solubility : Software like Schrödinger’s QikProp or ADMET Predictor™ .
- Metabolic sites : Cytochrome P450 docking simulations (e.g., CYP3A4, CYP2D6) .
- Toxicity : Read-across models based on structurally related steroids (e.g., dexamethasone) . Validate predictions with in vitro permeability (Caco-2 assays) and microsomal clearance studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
